

The Role of Tricaprin in Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tricaprin, a medium-chain triglyceride, has emerged as a promising therapeutic agent for certain metabolic cardiomyopathies, most notably Triglyceride Deposit Cardiomyovasculopathy (TGCV). Its primary role in mitochondrial function is to serve as an alternative and readily available fuel source, bypassing defects in long-chain fatty acid metabolism. By providing capric acid (C10:0), **tricaprin** facilitates anaplerosis of the citric acid cycle and sustains ATP production in cardiomyocytes, thereby improving cardiac function and survival. This guide provides an in-depth technical overview of the mechanisms of action of **tricaprin**, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated metabolic and signaling pathways.

Mechanism of Action of Tricaprin in Mitochondrial Metabolism

In healthy cardiomyocytes, long-chain fatty acids (LCFAs) are the primary substrate for mitochondrial β-oxidation and ATP production. However, in conditions such as TGCV, which is often associated with a deficiency in adipose triglyceride lipase (ATGL), the hydrolysis of stored long-chain triglycerides is impaired. This leads to the toxic accumulation of lipids and a severe energy deficit in the heart.[1]



Tricaprin, a triglyceride composed of three capric acid (C10:0) molecules, offers a metabolic workaround to this enzymatic block. The proposed mechanism involves the following steps:

- Uptake and Incorporation: Following administration, tricaprin is hydrolyzed, and capric acid is taken up by cardiomyocytes.
- Formation of Chimeric Triglycerides: Capric acid is incorporated into the cellular triglyceride pool, forming "chimeric" triglycerides that also contain long-chain fatty acids.[2][3]
- ATGL-Independent Lipolysis: These chimeric triglycerides are more readily hydrolyzed by other, non-ATGL, intracellular lipases (e.g., carboxylesterases).[2][3]
- Mitochondrial β-Oxidation: The released capric acid, a medium-chain fatty acid (MCFA), is rapidly transported into the mitochondria, independent of the carnitine shuttle that is required for LCFAs, and undergoes β-oxidation.
- Energy Production: The β-oxidation of capric acid generates acetyl-CoA, which enters the citric acid cycle to produce NADH and FADH2, driving oxidative phosphorylation and ATP synthesis. This provides the energy-starved cardiomyocytes with a vital fuel source.

This metabolic reprogramming not only supplies energy but also helps to reduce the cytotoxic accumulation of long-chain triglycerides.

Effects on Myocardial Metabolism and Cardiac Function: Quantitative Data

Clinical and preclinical studies have demonstrated the significant impact of **tricaprin** on myocardial metabolism and cardiac function. The data from key studies are summarized below.

Table 1: Preclinical Data in ATGL Knockout (KO) Mouse Model of TGCV



Parameter	ATGL KO (Control Diet)	ATGL KO (Tricaprin Diet)	Wild Type (WT)	Reference
Myocardial Triglyceride Accumulation	Significantly Increased	Reduced	Normal	
Myocardial LCFA Metabolism (BMIPP-WR¹)	Impaired	Improved	Normal	
Left Ventricular Function	Severely Impaired	Improved	Normal	-

¹BMIPP-WR: Washout Rate of ¹²³I-β-methyl-p-iodophenyl-pentadecanoic acid, a tracer for fatty acid metabolism. An increased washout rate indicates improved lipolysis and fatty acid utilization.

Table 2: Clinical Trial Data in Patients with Idiopathic TGCV

Parameter	Placebo Group	Tricaprin (CNT- 01) Group	p-value	Reference
Change in BMIPP-WR (%)	-0.26 ± 3.28	7.08 ± 3.28	0.035	
3-Year Survival Rate (%)	78.6	100	<0.05	_
5-Year Survival Rate (%)	68.1	100	<0.05	

Signaling Pathways Modulated by Tricaprin and its Metabolites

Beyond its role as a simple energy substrate, the metabolic products of **tricaprin**, particularly capric acid, may also modulate key signaling pathways that influence mitochondrial function



and biogenesis.

- Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: Fatty acids are natural ligands for PPARs, a family of nuclear receptors that regulate the expression of genes involved in lipid metabolism. Studies have shown that capric acid can activate PPARδ, leading to the upregulation of Uncoupling Protein 3 (UCP3) in skeletal muscle myotubes. UCP3 is involved in fatty acid oxidation and may protect against lipotoxicity. Activation of PPARα in cardiomyocytes is crucial for maintaining fatty acid oxidation and can be protective against apoptosis induced by lipotoxicity.
- AMP-Activated Protein Kinase (AMPK) and PGC-1α Pathway: AMPK is a master regulator of cellular energy homeostasis. Some studies suggest that medium-chain triglycerides can activate AMPK. Activated AMPK can then phosphorylate and activate the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). PGC-1α is a key transcriptional coactivator that promotes mitochondrial biogenesis and the expression of genes involved in oxidative metabolism.

Experimental Protocols Preclinical Evaluation in ATGL Knockout Mice

- Animal Model: Adipose triglyceride lipase (ATGL) knockout (KO) mice serve as a robust model for TGCV, exhibiting massive triglyceride accumulation in the heart and lethal cardiomyopathy.
- Tricaprin Diet Administration: ATGL KO mice are fed a specialized diet where tricaprin
 (100% C10:0) constitutes 80% of the total fat intake. This diet is administered for a specified
 period, and the outcomes are compared to ATGL KO mice on a control diet and wild-type
 mice.
- Assessment of Cardiac Function: Echocardiography is performed to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening to assess cardiac contractility and function.
- Myocardial Metabolism Analysis (123I-BMIPP Scintigraphy):



- Mice are fasted for at least 3 hours prior to the injection of the fatty acid analog tracer, ¹²³I-BMIPP.
- The tracer (e.g., 111 MBq) is injected intravenously.
- Myocardial scintigraphy images are acquired at early (e.g., 15-30 minutes) and delayed
 (e.g., 3-4 hours) time points post-injection using a dedicated animal SPECT scanner.
- The heart-to-mediastinum (H/M) ratio of tracer uptake is calculated for both time points.
- The washout rate (WR) is calculated as: [(Early H/M ratio Delayed H/M ratio) / Early H/M ratio] x 100%. An increased WR indicates enhanced myocardial lipolysis.

Mitochondrial Respiration and Fatty Acid Oxidation Assays

- Mitochondrial Isolation from Mouse Heart Tissue:
 - Excise the heart from a euthanized mouse and place it in an ice-cold isolation buffer (e.g., BIOPS or MSE-A buffer).
 - Mince the tissue and homogenize it using a glass-Teflon potter-Elvehjem homogenizer.
 For interfibrillar mitochondria, enzymatic digestion with a protease like Nagarse may be required.
 - Perform differential centrifugation to separate mitochondria from other cellular debris.
 Typically, a low-speed spin (e.g., 800-900 g) is used to pellet nuclei and cell debris,
 followed by a high-speed spin (e.g., 9,000-10,000 g) to pellet the mitochondria.
 - Wash the mitochondrial pellet with an appropriate buffer and resuspend it in a small volume for functional assays.
- Seahorse XF Analyzer Fatty Acid Oxidation Assay in Cardiomyocytes:
 - Culture isolated neonatal or iPSC-derived cardiomyocytes in a Seahorse XF96 cell culture microplate.



- Prior to the assay, replace the culture medium with a substrate-limited medium.
- Measure the basal oxygen consumption rate (OCR).
- Inject a medium-chain fatty acid substrate (e.g., sodium caprate conjugated to BSA) and measure the change in OCR to determine the rate of its oxidation.
- Subsequently, inject inhibitors of the electron transport chain (e.g., oligomycin, FCCP, rotenone/antimycin A) to assess various parameters of mitochondrial function, such as ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Mitochondrial Enzyme Activity Assays

- Tissue Preparation: Homogenize isolated mitochondria or whole heart tissue in a suitable lysis buffer.
- Spectrophotometric Assays: Measure the activity of key mitochondrial enzymes using microplate-based spectrophotometric assays.
 - Citrate Synthase: Measures the rate of conversion of acetyl-CoA and oxaloacetate to citrate, often used as a marker of mitochondrial content.
 - \circ β -hydroxyacyl-CoA dehydrogenase (HADH): Measures the activity of an enzyme involved in β -oxidation by monitoring the reduction of NAD⁺.
 - Complex I-IV of the Electron Transport Chain: Specific assays are used to measure the
 activity of each complex by providing specific substrates and monitoring the oxidation or
 reduction of specific chromophores.

Human Clinical Trial Protocol for TGCV

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Patient Population: Patients diagnosed with idiopathic Triglyceride Deposit Cardiomyovasculopathy (TGCV).
- Intervention: Oral administration of 1.5 g/day of CNT-01 (tricaprin) or a matching placebo for a defined period (e.g., 8 weeks).



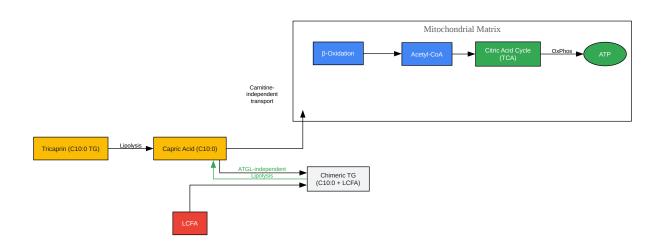
- Primary Endpoint: The change in the myocardial washout rate of ¹²³I-BMIPP (delta BMIPP-WR) from baseline to the end of the treatment period, as assessed by scintigraphy.
- Secondary Endpoints: Changes in clinical parameters such as the 6-minute walk distance, TGCV severity score, and long-term survival.

Note on Barth Syndrome

Barth syndrome is an X-linked genetic disorder caused by mutations in the TAZ gene, leading to abnormal remodeling of cardiolipin, a crucial phospholipid of the inner mitochondrial membrane. This results in mitochondrial dysfunction, cardiomyopathy, skeletal myopathy, and neutropenia. Current therapeutic strategies under investigation for Barth syndrome, such as elamipretide, directly target the stabilization of cardiolipin and the inner mitochondrial membrane. While medium-chain triglyceride diets have been used in other mitochondrial fatty acid oxidation disorders, there is currently no direct evidence from the reviewed literature to support the use of **tricaprin** for the treatment of Barth syndrome.

Visualizations Metabolic Pathway of Tricaprin in Cardiomyocytes



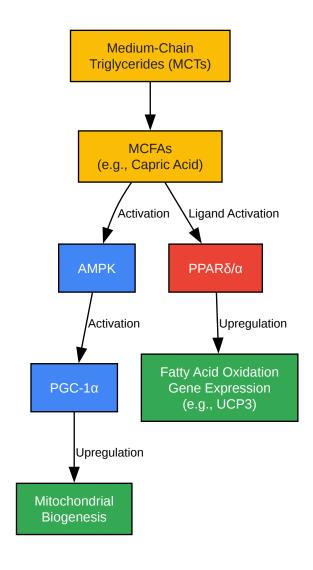


Click to download full resolution via product page

Caption: Metabolic fate of tricaprin in cardiomyocytes with impaired ATGL function.

Signaling Pathways Potentially Modulated by MCTs



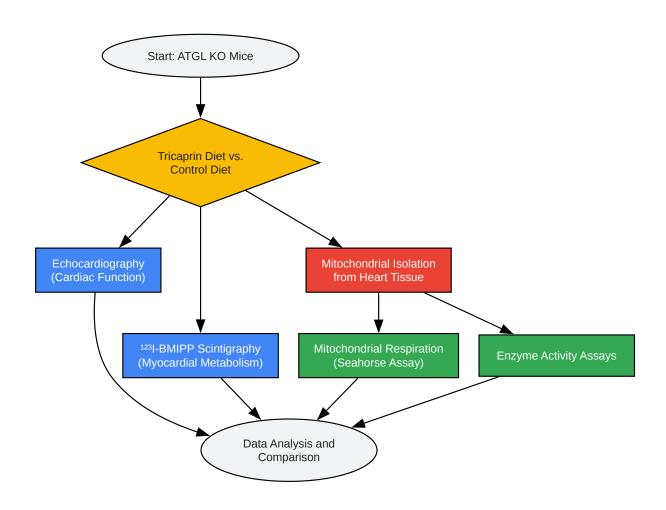


Click to download full resolution via product page

Caption: Potential signaling pathways activated by MCTs to enhance mitochondrial function.

Experimental Workflow for Preclinical Studies





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]



To cite this document: BenchChem. [The Role of Tricaprin in Mitochondrial Function: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683028#role-of-tricaprin-in-mitochondrial-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com